molecular formula C21H27N5O3 B5511439 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide

4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide

Cat. No. B5511439
M. Wt: 397.5 g/mol
InChI Key: MLGXEDCMUVZZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide" often involves multi-step chemical reactions including piperidine derivatives. These processes can include the introduction of various functional groups to the piperidine nucleus, as seen in the creation of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating the complexity and specificity required in chemical synthesis (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine-based compounds plays a significant role in their chemical behavior and interactions. Crystal structure studies, such as those performed on related cyclopropyl-piperidinyl derivatives, provide insights into the spatial arrangement of atoms and the conformation of the molecular framework. These studies are essential for understanding the molecular basis of the compound's reactivity and properties (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives, including our compound of interest, are involved in various chemical reactions, contributing to their diverse chemical properties. These reactions can include substitutions, eliminations, and additions, which are fundamental for modifying the compound's structure and enhancing its chemical profile (Bi, 2014; Bi, 2015).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are directly influenced by its molecular structure. Studies on similar compounds can provide valuable information on how structural elements like the cyclopropyl group or the piperidinyl moiety affect these physical properties (Pokhodylo et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are critical for understanding the compound's behavior under different chemical environments. For example, the presence of a piperidinyl group can significantly influence the compound’s chemical stability and reactivity, as shown in various synthesis and reactivity studies of piperidine-based compounds (Desai & Chikhalia, 2005).

properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-25-19(23-14-24-25)8-11-22-20(27)15-4-6-17(7-5-15)29-18-9-12-26(13-10-18)21(28)16-2-3-16/h4-7,14,16,18H,2-3,8-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGXEDCMUVZZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.